molecular formula C21H26O2 B1329963 4-Pentylphenyl 4-propylbenzoate CAS No. 50649-60-0

4-Pentylphenyl 4-propylbenzoate

Cat. No. B1329963
CAS RN: 50649-60-0
M. Wt: 310.4 g/mol
InChI Key: WNBFPAKRCJNBBS-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-propylbenzoate (PPPB) is a nematic liquid crystal . It has a chemical structure of 4-propylphenyl ester of 4-pentylphenyl . The molecular formula is C21H26O2 .


Molecular Structure Analysis

The molecular weight of 4-Pentylphenyl 4-propylbenzoate is approximately 310.43 g/mol . The exact mass and monoisotopic mass are 310.193280068 g/mol . The InChI string is InChI=1S/C21H26O2/c1-3-5-6-8-18-11-15-20 (16-12-18)23-21 (22)19-13-9-17 (7-4-2)10-14-19/h9-16H,3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a liquid crystal . Its refractive index is 1.543 , and its density is 0.989 g/mL at 25 °C . It has a high XLogP3-AA value of 7.1, indicating it is very hydrophobic .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

4-Pentylphenyl 4-propylbenzoate is a nematic liquid crystal . It is used in optical electronics applications, particularly in liquid-crystal displays (LCDs) . The unique properties of this compound allow it to align in a specific direction when subjected to an electric field, making it ideal for use in LCDs.

Optoelectronic Materials

This compound is also classified as an optoelectronic material . Optoelectronic materials are used in devices that convert electrical signals into photon signals and vice versa. This includes applications in telecommunications, sensors, and data storage devices.

Materials Science

In the field of materials science, 4-Pentylphenyl 4-propylbenzoate is used due to its unique properties. Its ability to form different phases and align in response to an electric field can be leveraged in the development of new materials with tailored properties.

Organic Synthesis

4-Pentylphenyl 4-propylbenzoate can be used in organic synthesis. Its chemical structure, which includes two phenyl groups and an ester group, makes it a versatile compound for various organic reactions.

Polymer-Dispersed Liquid Crystal (PDLC) Applications

Research has been conducted on the electro-optical characteristics of polymer-dispersed liquid crystal containing 4-Pentylphenyl 4-propylbenzoate . PDLCs have applications in smart windows, switchable privacy windows, and other display technologies.

Time Domain Reflectometry Studies

Time Domain Reflectometry (TDR) studies have been conducted on 4-Pentylphenyl 4-propylbenzoate . TDR is a technique used to determine the characteristics of electrical lines by observing reflected waveforms. In this context, it is used to study the properties of the liquid crystal.

properties

IUPAC Name

(4-pentylphenyl) 4-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBFPAKRCJNBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068570
Record name Benzoic acid, 4-propyl-, 4-pentylphenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50649-60-0
Record name Benzoic acid, 4-propyl-, 4-pentylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50649-60-0
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Record name Benzoic acid, 4-propyl-, 4-pentylphenyl ester
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Record name Benzoic acid, 4-propyl-, 4-pentylphenyl ester
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Record name Benzoic acid, 4-propyl-, 4-pentylphenyl ester
Source EPA DSSTox
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Record name 4-pentylphenyl 4-propylbenzoate
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Record name 4-Pentylphenyl 4-propylbenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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